molecular formula C8H12ClNO2S B6609143 ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride CAS No. 2866334-96-3

ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride

Cat. No.: B6609143
CAS No.: 2866334-96-3
M. Wt: 221.71 g/mol
InChI Key: LJQPLVCYPXCENM-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H11NO2S2·HCl. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride typically involves the reaction of ethyl 3-(bromomethyl)thiophene-2-carboxylate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and monitoring the progress of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiophene-3-carboxylate: Similar structure but with an amino group at a different position.

    Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Contains a benzo-fused thiophene ring.

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: An indole derivative with similar functional groups.

Uniqueness

Ethyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group at the 3-position of the thiophene ring allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 3-(aminomethyl)thiophene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-2-11-8(10)7-6(5-9)3-4-12-7;/h3-4H,2,5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQPLVCYPXCENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CS1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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